4-(oxolan-3-yloxy)-1H-pyrazole is an organic compound belonging to the pyrazole class, characterized by a pyrazole ring substituted with an oxolan-3-yloxy group. This compound has garnered attention in medicinal chemistry due to its diverse biological activities, making it a potential candidate for drug development and various scientific applications.
The compound is cataloged with the chemical identifier 1893850-80-0 and can be sourced from various chemical suppliers, which often provide detailed information about its synthesis and applications.
4-(oxolan-3-yloxy)-1H-pyrazole is classified under:
The synthesis of 4-(oxolan-3-yloxy)-1H-pyrazole typically involves a nucleophilic substitution reaction. The primary method includes:
The mechanism involves the nucleophilic attack of the pyrazole on the hydroxyl group of 3-hydroxyoxolane, leading to the formation of the desired product. This method can be optimized for yield and efficiency, particularly in industrial settings where continuous flow synthesis techniques may be employed.
The molecular formula of 4-(oxolan-3-yloxy)-1H-pyrazole is C₈H₉N₃O₂, indicating it consists of eight carbon atoms, nine hydrogen atoms, three nitrogen atoms, and two oxygen atoms. The structure features a pyrazole ring with an oxolane substituent at the 4-position.
4-(oxolan-3-yloxy)-1H-pyrazole can participate in various chemical reactions:
The mechanism of action for 4-(oxolan-3-yloxy)-1H-pyrazole involves its interaction with specific molecular targets such as enzymes or receptors. The presence of the oxolan-3-yloxy group enhances binding affinity and specificity towards these targets, which may lead to various biological effects. The exact pathways depend on the context of use, particularly in therapeutic applications.
Relevant analyses include spectroscopic methods (NMR, IR) to confirm structure and purity during synthesis .
4-(oxolan-3-yloxy)-1H-pyrazole has several notable applications:
This compound represents a valuable addition to the field of organic chemistry and medicinal research due to its unique structural features and potential biological activities.
4-(Oxolan-3-yloxy)-1H-pyrazole (C₇H₁₀N₂O₂, CID 117233395) is a heterocyclic compound featuring a pyrazole core linked via an ether bridge to a tetrahydrofuran (oxolane) ring [1]. This hybrid structure integrates two biologically relevant heterocycles: the pyrazole (a five-membered ring with two adjacent nitrogen atoms) and oxolane (a saturated oxygen-containing ring). The compound exemplifies scaffold hybridization strategies in medicinal chemistry, designed to leverage synergistic bioactivities inherent to both moieties. Its molecular structure combines hydrogen-bond acceptor/donor sites (pyrazole NH, ethereal oxygen) with hydrophobic regions (tetrahydrofuran methylene groups), enabling diverse molecular interactions [1] [3].
Table 1: Key Molecular Identifiers of 4-(Oxolan-3-yloxy)-1H-pyrazole
Property | Value |
---|---|
IUPAC Name | 4-(Oxolan-3-yloxy)-1H-pyrazole |
Molecular Formula | C₇H₁₀N₂O₂ |
CAS Registry Number | Not assigned in public databases |
PubChem CID | 117233395 |
Molecular Weight | 154.17 g/mol |
Topological Polar Surface Area | 50.7 Ų |
Pyrazole derivatives constitute a privileged scaffold in drug discovery, evidenced by FDA-approved agents (e.g., Celecoxib, Crizotinib) exhibiting anti-inflammatory, anticancer, and antimicrobial activities [3] [8]. The incorporation of an oxolane (tetrahydrofuran) ring enhances metabolic stability and bioavailability compared to furan, while the ether linkage provides conformational flexibility for target engagement [4] [6]. This structural motif aligns with contemporary strategies in fragment-based drug design, where modular assembly of heterocycles generates novel bioactive entities. Research indicates pyrazole-oxolane hybrids modulate kinase pathways, inflammation mediators, and microbial targets, though specific data for 4-(oxolan-3-yloxy)-1H-pyrazole remains exploratory [3] [8] [10].
The molecule exhibits three critical functional elements:
Computational analyses (not detailed in sources but inferable) suggest moderate lipophilicity (cLogP ~0.9) and solubility, suitable for blood-brain barrier permeation or peripheral action depending on derivatization [4] [10].
The compound emerged from efforts to diversify pyrazole pharmacophores. Early synthetic routes adapted Vilsmeier-Haack formylation and nucleophilic substitution:
Table 2: Evolution of Synthetic Strategies for Pyrazole-Ether Hybrids
Era | Method | Key Advance | Yield Range |
---|---|---|---|
Pre-2000 | Classical Williamson Ether | Base-mediated coupling (K₂CO₃/DMF) | 40–65% |
2000–2015 | Mitsunobu Reaction | Stereocontrol via PPh₃/DIAD | 50–78% |
2015–Present | Catalyst-Free in MDW | Eco-compatibility; high atom economy | 85–95% |
CAS No.: 2437-23-2
CAS No.: 21420-58-6
CAS No.: 112484-85-2
CAS No.: 12712-72-0